9H-Thioxanthen-2-ol, 7-chloro-9-[3-(dimethylamino)propylidene]-, (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Thioxanthen-2-ol, 7-chloro-9-[3-(dimethylamino)propylidene]-, (Z)- is a chemical compound known for its unique structure and properties It is a derivative of thioxanthene, which is a sulfur-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Thioxanthen-2-ol, 7-chloro-9-[3-(dimethylamino)propylidene]-, (Z)- typically involves the reaction of thioxanthene derivatives with appropriate reagents. One common method involves the chlorination of thioxanthene followed by the introduction of the dimethylamino propylidene group. The reaction conditions often require the use of solvents such as dichloromethane or chloroform and catalysts like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
9H-Thioxanthen-2-ol, 7-chloro-9-[3-(dimethylamino)propylidene]-, (Z)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thioxanthene derivatives with different functional groups.
Substitution: Halogen substitution reactions can introduce other functional groups at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
9H-Thioxanthen-2-ol, 7-chloro-9-[3-(dimethylamino)propylidene]-, (Z)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex thioxanthene derivatives.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9H-Thioxanthen-2-ol, 7-chloro-9-[3-(dimethylamino)propylidene]-, (Z)- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-9H-thioxanthen-9-one
- Chlorprothixene Hydrochloride
- Zuclopenthixol Decanoate
Uniqueness
Compared to similar compounds, 9H-Thioxanthen-2-ol, 7-chloro-9-[3-(dimethylamino)propylidene]-, (Z)- is unique due to its specific structural features and the presence of the dimethylamino propylidene group
Properties
CAS No. |
77200-93-2 |
---|---|
Molecular Formula |
C18H18ClNOS |
Molecular Weight |
331.9 g/mol |
IUPAC Name |
7-chloro-9-[3-(dimethylamino)propylidene]thioxanthen-2-ol |
InChI |
InChI=1S/C18H18ClNOS/c1-20(2)9-3-4-14-15-10-12(19)5-7-17(15)22-18-8-6-13(21)11-16(14)18/h4-8,10-11,21H,3,9H2,1-2H3 |
InChI Key |
ABKZMYZDVYTHFV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC=C1C2=C(C=CC(=C2)O)SC3=C1C=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.